4-Fluorophenylurea
Overview
Description
4-Fluorophenylurea is an organic compound with the molecular formula C7H7FN2O. It is characterized by a fluorine atom attached to the phenyl ring and a urea moiety. This compound appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, and ketones .
Biochemical Analysis
Biochemical Properties
4-Fluorophenylurea plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between this compound and urease involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of enzyme activity, which in turn affects various biochemical pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause chronic cellular stress and apoptosis, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects. At high doses, this compound can cause significant toxicity, including liver and kidney damage, oxidative stress, and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized through hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are critical for understanding the compound’s bioavailability and distribution in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluorophenylurea involves the reaction of 4-fluoroaniline with sodium cyanate in the presence of acetic acid and water. The reaction mixture is warmed to 50°C for 2 hours, followed by cooling in ice to precipitate the product, which is then filtered, dried, and recrystallized from boiling water .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The urea moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 4-fluoroaniline and urea.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Scientific Research Applications
4-Fluorophenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorophenylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorophenylurea: Similar structure but with a chlorine atom instead of fluorine.
4-Bromophenylurea: Contains a bromine atom in place of fluorine.
4-Iodophenylurea: Features an iodine atom instead of fluorine.
Uniqueness: 4-Fluorophenylurea is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various applications .
Properties
IUPAC Name |
(4-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBVVPYTDHTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216106 | |
Record name | Urea, 1-(p-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-30-3 | |
Record name | N-(4-Fluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(p-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUOROPHENYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of 4-fluorophenylurea hydrolysis in acidic conditions?
A: Research indicates that this compound degrades via an A-1 mechanism under acidic conditions. [] This conclusion stems from the application of a two-term equation and observations of high activation parameters during hydrolysis reactions conducted across various concentrations of sulfuric acid (H2SO4) at different temperatures. []
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